Antitrypanosomal Structure–Activity Relationship: Parent Scaffold Baseline vs. Optimized Alkyl-Chain Derivatives
In a head-to-head in vitro screen of 44 1-phenethyl-4-aminopiperidine derivatives against bloodstream-form Trypanosoma brucei rhodesiense (STIB900), the unsubstituted parent compound 1a—chemically identical to N-phenethylpiperidin-4-amine (CAS 942292-29-7)—exhibited an IC₅₀ of 25.637 µM with a selectivity index (SI = CC₅₀ L-6 cells / IC₅₀ parasite) of 6.8, representing baseline antitrypanosomal activity [1]. Systematic alkyl-chain elongation at the 4-amino position yielded compound 1g (tert-butoxycarbonyl-protected 8-carbon chain derivative) with an IC₅₀ of 0.119 µM and SI of 130—a 215-fold potency improvement over the parent scaffold [1]. The unsubstituted parent thus serves as an essential reference point for quantifying the contribution of 4-amino derivatization to antitrypanosomal activity. Notably, N-propionyl substitution of the 4-amino group (R1 = COEt) was detrimental to activity, underscoring that the free or secondary amine character at this position is a critical pharmacophoric requirement for anti-T. brucei action within this chemotype [1].
| Evidence Dimension | In vitro antitrypanosomal potency (IC₅₀) and selectivity index (SI) |
|---|---|
| Target Compound Data | Compound 1a: IC₅₀ = 25.637 µM against T. b. rhodesiense STIB900; SI = 6.8 (CC₅₀ L-6 cells = 173.72 µM) |
| Comparator Or Baseline | Compound 1g (tert-butoxycarbonyl-8-carbon chain derivative): IC₅₀ = 0.119 µM; SI = 130 (CC₅₀ L-6 cells = 15.53 µM) |
| Quantified Difference | 215-fold improvement in IC₅₀; 19-fold improvement in SI |
| Conditions | T. b. rhodesiense STIB900 bloodstream trypomastigotes; 72 h incubation; Alamar Blue viability readout; L-6 rat skeletal myoblast cytotoxicity counter-screen |
Why This Matters
The parent compound defines the ground-state activity of the 1-phenethyl-4-aminopiperidine pharmacophore, enabling rational, quantitative SAR campaigns where every subsequent modification can be benchmarked against a well-characterized baseline.
- [1] Dardonville C, Fernández-Fernández C, Gibbons SL, Jagerovic N, Nieto L, Ryan G, Kaiser M, Brun R. Antiprotozoal Activity of 1-Phenethyl-4-Aminopiperidine Derivatives. Antimicrobial Agents and Chemotherapy. 2009 Sep;53(9):3815–3821. Table 1: compounds 1a, 1g. IC₅₀ and SI values. View Source
